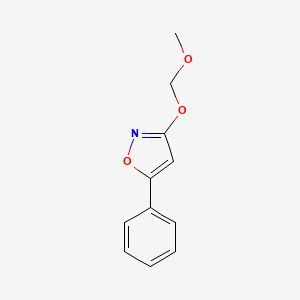

3-Methoxymethoxy-5-phenylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(methoxymethoxy)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C11H11NO3/c1-13-8-14-11-7-10(15-12-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

InChI Key |

JPYFLMVEVNUQRD-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=NOC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 3-Methoxymethoxy-5-phenylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the initial formation of a 3-hydroxy-5-phenylisoxazole intermediate, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole. This step involves the cyclization of a β-ketoester, ethyl benzoylacetate, with hydroxylamine hydrochloride. This reaction forms the core isoxazole ring structure.

-

Step 2: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole. The hydroxyl group of the intermediate is then protected using methoxymethyl chloride (MOM-Cl) in the presence of a base to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on reported values for similar reactions and may vary depending on the specific experimental conditions.

| Step | Reactants | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Ethyl benzoylacetate, Hydroxylamine hydrochloride | 3-Hydroxy-5-phenylisoxazole | 161.16 | 70-85 | >95 |

| 2 | 3-Hydroxy-5-phenylisoxazole, Methoxymethyl chloride | This compound | 205.21 | 80-95 | >98 |

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of ethyl benzoylacetate with stirring at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is then acidified to pH 3-4 with hydrochloric acid, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

Materials:

-

3-Hydroxy-5-phenylisoxazole

-

Methoxymethyl chloride (MOM-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methoxymethyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

This comprehensive guide provides a detailed pathway for the synthesis of this compound, offering valuable information for researchers and professionals in the field of drug discovery and development. The provided protocols and data serve as a strong foundation for the successful synthesis and further investigation of this promising compound.

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole: Properties, Synthesis, and Potential Applications

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 3,5-disubstituted isoxazole scaffold, in particular, serves as a versatile pharmacophore found in a range of biologically active molecules. This technical guide focuses on the chemical properties, a plausible synthetic route, and the potential biological significance of 3-Methoxymethoxy-5-phenylisoxazole, a derivative where the 3-position is functionalized with a methoxymethyl (MOM) ether and the 5-position bears a phenyl group. The introduction of the MOM group, a common protecting group for hydroxyl functionalities, suggests that this compound could be a key intermediate in the synthesis of more complex molecules, particularly 3-hydroxy-5-phenylisoxazole derivatives.

Chemical Properties

The precise chemical and physical properties of this compound have not been experimentally determined. However, based on the known properties of its constituent functional groups and related isoxazole structures, the following properties can be predicted.

Structure and Nomenclature

-

IUPAC Name: 3-(Methoxymethoxy)-5-phenyl-1,2-oxazole

-

Molecular Formula: C₁₁H₁₁NO₃

-

Canonical SMILES: COC(OC1=NOC=C1C2=CC=CC=C2)=O

-

InChI Key: InChI=1S/C11H11NO3/c1-13-9-14-11-8-10(12-15-11)10-6-4-2-3-5-7-10/h2-8H,9H2,1H3

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and by analogy to similar structures.

| Property | Estimated Value |

| Molecular Weight | 205.21 g/mol |

| Melting Point | Not available; likely a low-melting solid or oil |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. |

| pKa | Not available; the isoxazole ring is weakly basic. |

| LogP | Estimated to be in the range of 2.0-3.0 |

Spectral Data (Predicted)

Based on the analysis of related 3,5-disubstituted isoxazoles, the following spectral characteristics are anticipated for this compound:

-

¹H NMR:

-

Signals corresponding to the phenyl protons (multiplet, ~7.4-7.8 ppm).

-

A singlet for the isoxazole C4-H (~6.5-7.0 ppm).

-

A singlet for the O-CH₂-O protons of the MOM group (~5.2-5.5 ppm).

-

A singlet for the O-CH₃ protons of the MOM group (~3.4-3.6 ppm).

-

-

¹³C NMR:

-

Signals for the phenyl carbons.

-

Signals for the isoxazole ring carbons (C3, C4, C5).

-

A signal for the O-CH₂-O carbon of the MOM group (~95-100 ppm).

-

A signal for the O-CH₃ carbon of the MOM group (~55-60 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 205.

-

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole. The latter can be synthesized via a [3+2] cycloaddition reaction.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Synthesis of 3-hydroxy-5-phenylisoxazole: This precursor can be prepared by the reaction of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine.

-

Protection of the hydroxyl group: The resulting 3-hydroxy-5-phenylisoxazole can then be treated with a methoxymethylating agent to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol that could be adapted for the synthesis of this compound.

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

-

To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

-

Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-hydroxy-5-phenylisoxazole.

Step 2: Synthesis of this compound (MOM Protection)

-

Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 equivalents) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the broader class of phenylisoxazole derivatives has shown a wide range of pharmacological effects. The isoxazole ring is considered a "privileged structure" in medicinal chemistry.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of phenylisoxazole derivatives against various cancer cell lines, including hepatocellular carcinoma, cervical adenocarcinoma, and breast carcinoma.[2] Some derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3][4]

-

Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have been found to exhibit significant antibacterial activity against plant pathogens.[5]

-

Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[6]

Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel, biologically active 3-hydroxy-5-phenylisoxazole derivatives. The MOM group can be readily removed under acidic conditions to unmask the hydroxyl group, which can then be further functionalized to explore structure-activity relationships.[7]

Caption: Workflow from this compound to potential bioactive molecules.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. While direct experimental data is lacking, this guide provides a robust framework for its synthesis and an understanding of its likely chemical properties based on established chemical principles and data from analogous compounds. Its primary significance likely lies in its role as a protected intermediate for the synthesis of 3-hydroxy-5-phenylisoxazole derivatives, which are a promising scaffold for the development of new therapeutic agents with anticancer, antibacterial, and enzyme-inhibiting properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to 3-(Methoxymethoxy)-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(methoxymethoxy)-5-phenylisoxazole, a unique isoxazole derivative. Due to its specific substitution pattern, this compound is not widely documented in commercial or academic literature. Therefore, this document extrapolates from established chemical principles and data on analogous structures to provide a foundational resource for researchers interested in its synthesis and potential applications.

Compound Identification and Properties

The structure of 3-(methoxymethoxy)-5-phenylisoxazole is defined by a central isoxazole ring substituted at the 3-position with a methoxymethyl ether (MOM ether) and at the 5-position with a phenyl group.

-

IUPAC Name: 3-(methoxymethoxy)-5-phenyl-1,2-oxazole

-

Chemical Structure:

(Note: Image is a representative 2D structure)

(Note: Image is a representative 2D structure)

Physicochemical Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Monoisotopic Mass | 205.0739 Da |

| Topological Polar Surface Area (TPSA) | 44.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| LogP (Predicted) | 2.1-2.5 |

Synthesis and Experimental Protocols

The synthesis of 3-(methoxymethoxy)-5-phenylisoxazole can be logically approached via a two-stage process: first, the synthesis of the core intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Logical Synthesis Workflow

Caption: A two-stage synthetic workflow for 3-(methoxymethoxy)-5-phenylisoxazole.

Experimental Protocol: Stage 1 - Synthesis of 3-Hydroxy-5-phenylisoxazole

This protocol is based on the classical synthesis of isoxazolones from β-keto esters and hydroxylamine.

-

Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in ethanol (5-10 mL per gram of ester), add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents).

-

Base Addition: Slowly add a solution of sodium hydroxide or sodium carbonate (2.5 equivalents) in water to the mixture while stirring. The pH should be maintained in the basic range (pH 9-11).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to pH 2-3 using a dilute acid (e.g., 2M HCl). This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-5-phenylisoxazole.

-

Experimental Protocol: Stage 2 - Methoxymethyl (MOM) Protection

This procedure utilizes chloromethyl methyl ether (MOM-Cl) to protect the hydroxyl group.[1]

-

Reaction Setup: Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and stir for 10-15 minutes at 0°C.

-

Protecting Agent Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 equivalents) to the reaction mixture at 0°C. Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a fume hood.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-(methoxymethoxy)-5-phenylisoxazole.

-

Potential Biological and Pharmacological Applications

While 3-(methoxymethoxy)-5-phenylisoxazole itself has not been extensively studied, the isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3][4] Derivatives featuring a phenylisoxazole core have demonstrated a wide array of biological activities, suggesting potential avenues of research for this compound.[5][6][7][8]

Potential Areas for Biological Investigation:

-

Anticancer Activity: Many phenylisoxazole derivatives have been investigated as anticancer agents.[9][10][11] They can act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs).[10][11]

-

Antimicrobial Activity: The isoxazole nucleus is present in several compounds with antibacterial and antifungal properties.[7][12] Modifications to the substituents on the phenyl and isoxazole rings can modulate this activity.

-

Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, highlight the potential of this scaffold in developing anti-inflammatory agents.[5]

-

Enzyme Inhibition: Phenylisoxazole derivatives have been synthesized and tested as inhibitors for various enzymes, including xanthine oxidase, which is a target for gout therapy.[13]

Proposed Biological Screening Workflow

Caption: A logical workflow for the biological evaluation of 3-(methoxymethoxy)-5-phenylisoxazole.

This technical guide provides a foundational starting point for the synthesis and investigation of 3-(methoxymethoxy)-5-phenylisoxazole. By leveraging established protocols for isoxazole synthesis and drawing upon the rich pharmacological history of the phenylisoxazole scaffold, researchers can effectively explore the potential of this novel compound in various drug discovery programs.

References

- 1. adichemistry.com [adichemistry.com]

- 2. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential activities of isoxazole derivatives [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of 3-Methoxymethoxy-5-phenylisoxazole: An In-depth Technical Guide

Disclaimer: No direct biological activity data for 3-Methoxymethoxy-5-phenylisoxazole has been identified in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related phenylisoxazole derivatives to infer the potential therapeutic applications and research directions for the target compound.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. The presence of a phenyl group at the 5-position and a methoxymethoxy substituent at the 3-position of the isoxazole ring in this compound suggests that it may share biological activities with other 3,5-disubstituted isoxazoles. This technical guide summarizes the significant biological activities reported for phenylisoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a foundation for future research on this compound.

Anticancer Activity

Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The mechanisms of action often involve the inhibition of crucial cellular processes like cell proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Phenylisoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-phenylisoxazole derivative 17 | PC3 (Prostate) | 5.82 | [1][2] |

| 3-phenylisoxazole derivative 10 | PC3 (Prostate) | 9.18 | [2] |

| 4-phenoxy-phenyl isoxazole 6l | A549 (Lung) | 0.22 | [3][4] |

| HepG2 (Liver) | 0.26 | [3][4] | |

| MDA-MB-231 (Breast) | 0.21 | [3][4] | |

| 4-phenoxy-phenyl isoxazole 6g | A549 (Lung) | 1.10 | [4] |

| HepG2 (Liver) | 1.73 | [4] | |

| MDA-MB-231 (Breast) | 1.50 | [4] | |

| Triazole linked 2-phenyl benzothiazole 5d | Colo-205 (Colon) | - | [5] |

| A549 (Lung) | - | [5] | |

| 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole 4b & 4i | Leukemia Cell Lines | Significant Activity | [6] |

| Trimethoxyphenyl-based analogue 9 | HepG2 (Liver) | 1.38 | [7] |

| Trimethoxyphenyl-based analogue 10 | HepG2 (Liver) | 2.52 | [7] |

| Trimethoxyphenyl-based analogue 11 | HepG2 (Liver) | 3.21 | [7] |

Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of phenylisoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

-

Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Several phenylisoxazole derivatives have been reported to possess antibacterial and antifungal properties. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity of Phenylisoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4b & 4c | Staphylococcus aureus | 12.5 | [8] |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 5a | Pseudomonas aeruginosa | 25 | [8] |

| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4c | Candida albicans | 12.5 | [8] |

| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | >90% inhibition at 50 µg/mL | [9] |

| Xanthomonas axonopodis (Xac) | >90% inhibition at 50 µg/mL | [9] | |

| Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives | Mycobacterium tuberculosis H37Rv | 0.34–0.41 µM | [10] |

| Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone 6 (X = 4′-OCH3) | Resistant M. tuberculosis TB DM97 | 12.41 µM | [10] |

| Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone 7 (X = 4′-CH3) | Resistant M. tuberculosis TB DM97 | 13.06 µM | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

-

Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

Certain isoxazole derivatives have shown promise as anti-inflammatory agents. Their activity is often evaluated in vivo using models of induced inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Model

Caption: Workflow of the carrageenan-induced rat paw edema model.

Detailed Steps:

-

Animal Preparation: Wistar rats are divided into groups (control, standard, and test groups). The animals are fasted overnight before the experiment.

-

Drug Administration: The test compound is administered orally at a specific dose (e.g., 100 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Nimesulide at 50 mg/kg), and the control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[11]

Enzyme Inhibition

Phenylisoxazole derivatives have been identified as inhibitors of various enzymes, playing a role in the treatment of diseases like cancer and diabetes.

Quantitative Data for Enzyme Inhibition by Phenylisoxazole Derivatives

| Compound/Derivative | Enzyme Target | IC50 / % Inhibition | Reference |

| 3-phenylisoxazole derivative 17 | HDAC1 | 86.78% inhibition at 1000 nM | [1][2] |

| 4-phenoxy-phenyl isoxazole 6g | Acetyl-CoA Carboxylase 1 (ACC1) | 99.8 nM | [3][4] |

| Phenylisoxazole quinoxalin-2-amine hybrid 5h | α-amylase | 16.4 ± 0.1 μM | [12] |

| α-glucosidase | 31.6 ± 0.4 μM | [12] | |

| Phenylisoxazole quinoxalin-2-amine hybrid 5c | α-glucosidase | 15.2 ± 0.3 μM | [12] |

Experimental Protocol: HDAC1 Inhibition Assay

The inhibitory activity against Histone Deacetylase 1 (HDAC1) can be determined using a fluorometric assay.

Workflow for HDAC1 Inhibition Assay

Caption: Workflow of a fluorometric HDAC1 inhibition assay.

Detailed Steps:

-

Enzyme and Compound Incubation: A solution of HDAC1 enzyme is incubated with varying concentrations of the test compound in an assay buffer at 37°C for a short period.[1]

-

Substrate Addition: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to the mixture.[1]

-

Deacetylation Reaction: The mixture is incubated to allow the HDAC1 enzyme to deacetylate the substrate.

-

Development: A developer solution is added, which contains a protease that digests the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells without the inhibitor.

Conclusion

While specific biological data for this compound is not currently available, the extensive research on structurally similar phenylisoxazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The evidence presented in this guide suggests that this compound could exhibit anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting properties. The detailed experimental protocols provided herein offer a clear roadmap for the biological evaluation of this and other novel isoxazole compounds. Further research is warranted to synthesize and characterize the biological activity of this compound to determine its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxymethoxy-5-phenylisoxazole derivatives and their analogs, a class of heterocyclic compounds with potential applications in medicinal chemistry. This document details the synthetic pathways to these molecules, focusing on the formation of the core isoxazole scaffold and the introduction of the methoxymethyl (MOM) protecting group. While specific biological data for this compound derivatives is not extensively available in publicly accessible literature, this guide outlines general biological activities observed for structurally related phenylisoxazole compounds, providing a basis for future research and drug discovery efforts. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of synthetic workflows to aid in laboratory practice.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in a variety of biologically active compounds.[1] Phenylisoxazole derivatives, in particular, have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] The substituent at the 3-position of the isoxazole ring plays a crucial role in modulating the biological activity of these compounds. The introduction of a methoxymethyl (MOM) ether at this position, creating this compound, offers a synthetically versatile handle. The MOM group can serve as a protecting group for the 3-hydroxyisoxazole precursor, enabling further chemical modifications at other positions of the molecule. Alternatively, the 3-methoxymethoxy moiety itself may contribute to the pharmacological profile of the molecule. This guide will explore the synthesis and potential biological significance of this class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a two-stage process: the construction of the 3-hydroxy-5-phenylisoxazole core followed by the protection of the hydroxyl group with a methoxymethyl (MOM) group.

Synthesis of the 3-Hydroxy-5-phenylisoxazole Core

The formation of the 5-phenylisoxazol-3-ol ring is a key step. A common and effective method involves the cyclization of a β-ketoester with hydroxylamine.

Experimental Protocol: Synthesis of 3-Hydroxy-5-phenylisoxazole [5]

-

Materials: Ethyl benzoylacetate, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

-

Prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of ethyl benzoylacetate with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 3-hydroxy-5-phenylisoxazole.

-

-

Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Synthesis of 3-Hydroxy-5-phenylisoxazole

Synthetic workflow for the preparation of the 3-hydroxy-5-phenylisoxazole core.

Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

The protection of the hydroxyl group at the 3-position is achieved through O-alkylation using a methoxymethylating agent. A widely used and effective method employs methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound [6]

-

Materials: 3-Hydroxy-5-phenylisoxazole, methoxymethyl chloride (MOM-Cl), triethylamine (or diisopropylethylamine), anhydrous diethyl ether (or dichloromethane), nitrogen atmosphere.

-

Procedure:

-

Suspend 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Add triethylamine (2.0 equivalents) to the suspension.

-

Slowly add methoxymethyl chloride (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

Workflow for the MOM protection of 3-hydroxy-5-phenylisoxazole.

An alternative "green chemistry" approach for methoxymethylation involves the use of dimethoxymethane with an acid catalyst, which avoids the use of the potentially carcinogenic chloromethyl methyl ether.[3]

Biological Activities of Phenylisoxazole Analogs

While specific biological data for this compound derivatives are not readily found in the surveyed literature, the broader class of phenylisoxazole analogs has demonstrated a wide range of pharmacological activities. This suggests that the this compound scaffold is a promising starting point for the design and synthesis of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenylisoxazole derivatives against various cancer cell lines. For instance, trimethoxyphenyl-based isoxazole analogs have shown potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against hepatocellular carcinoma (HepG2) cells.[2][7] The mechanism of action for some of these compounds involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7]

Enzyme Inhibition

Phenylisoxazole derivatives have been identified as inhibitors of various enzymes. Notably, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[6]

Antimicrobial Activity

The isoxazole nucleus is present in several clinically used antibiotics. Research has shown that novel phenylisoxazole derivatives, such as isonicotinylhydrazone analogs, exhibit significant antitubercular activity against Mycobacterium tuberculosis.[4]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative phenylisoxazole analogs. It is important to note that these data are for compounds structurally related to the core topic and are provided to illustrate the potential of this chemical class.

| Compound Class | Biological Target/Activity | Model System | Potency (IC50/MIC) | Reference |

| Trimethoxyphenyl-based isoxazoles | Cytotoxicity | HepG2 cells | 1.38 - 3.21 µM | [2][7] |

| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase Inhibition | Enzyme Assay | Micromolar/Submicromolar | [6] |

| Phenylisoxazole isonicotinylhydrazones | Antitubercular | M. tuberculosis H37Rv | 0.34 - 0.41 µM | [4] |

Future Directions and Conclusion

The this compound scaffold represents an underexplored area in medicinal chemistry. The synthetic routes outlined in this guide provide a clear pathway to access these compounds. Given the diverse and potent biological activities of structurally related phenylisoxazole derivatives, it is highly probable that this compound analogs will also exhibit interesting pharmacological properties.

Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the phenyl ring. Subsequent screening of these compounds against a panel of biological targets, including cancer cell lines, enzymes, and microbial strains, is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to biological activity and in optimizing lead compounds. The development of this class of molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. WO2004054951A1 - Process for the preparation of 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one - Google Patents [patents.google.com]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 4. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Methoxymethoxy-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymethoxy-5-phenylisoxazole is a derivative of the versatile phenylisoxazole scaffold, which is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The introduction of a methoxymethyl (MOM) ether at the 3-position modifies the electronic and steric properties of the isoxazole ring, potentially influencing its interaction with biological targets. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of published experimental data for this specific molecule, the information presented herein is a combination of data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide also outlines a plausible synthetic methodology for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including various 3,5-disubstituted isoxazoles and molecules containing the methoxymethyl ether functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 7.80 - 7.90 | Multiplet | |

| Phenyl H (meta, para) | 7.40 - 7.55 | Multiplet | |

| Isoxazole H (C4-H) | 6.50 - 6.60 | Singlet | |

| -O-CH₂-O- | 5.40 - 5.50 | Singlet | |

| -O-CH₃ | 3.50 - 3.60 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C3 | 168 - 172 |

| Isoxazole C5 | 160 - 164 |

| Phenyl C (quaternary) | 128 - 132 |

| Phenyl CH (para) | 129 - 131 |

| Phenyl CH (ortho) | 125 - 127 |

| Phenyl CH (meta) | 128 - 130 |

| Isoxazole C4 | 95 - 100 |

| -O-CH₂-O- | 94 - 98 |

| -O-CH₃ | 56 - 60 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2980 - 2850 | Medium |

| C=N (Isoxazole) | 1610 - 1580 | Medium |

| C=C (Aromatic) | 1500 - 1400 | Medium to Strong |

| C-O-C (Ether) | 1150 - 1050 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Ion (M⁺) [m/z] | 205.07 |

| Major Fragment 1 [m/z] | 160.05 ([M - OCH₂OCH₃]⁺) |

| Major Fragment 2 [m/z] | 105.03 ([C₆H₅CO]⁺) |

| Major Fragment 3 [m/z] | 77.04 ([C₆H₅]⁺) |

| Major Fragment 4 [m/z] | 45.03 ([CH₃OCH₂]⁺) |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

A mixture of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is treated with a solution of sodium hydroxide (1.5 equivalents) in water. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-hydroxy-5-phenylisoxazole.

Synthesis of this compound

To a solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) is added, and the mixture is cooled to 0 °C. Chloromethyl methyl ether (MOM-Cl, 1.2 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of phenylisoxazole derivatives as kinase inhibitors, a hypothetical signaling pathway is depicted below to illustrate a potential mechanism of action.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and for illustrative purposes. Experimental verification is required for confirmation.

An In-Depth Technical Guide on the Mechanism of Action of Phenylisoxazole Derivatives

A focus on Valdecoxib as a representative agent

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] A notable example of a drug containing the phenylisoxazole core is Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID).[3] This guide will delve into the mechanism of action of Valdecoxib as a representative of the phenylisoxazole class.

Core Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3]

While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic concentrations.[3][4] This selectivity is a key feature of coxibs like Valdecoxib, distinguishing them from traditional NSAIDs that inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.

Signaling Pathway

The mechanism of action of Valdecoxib can be visualized as an interruption of the inflammatory cascade initiated by various stimuli.

Figure 1: Valdecoxib's inhibition of the COX-2 pathway.

Quantitative Data

The inhibitory potency of phenylisoxazole derivatives against their targets is a critical aspect of their pharmacological profile. The following table summarizes the inhibitory concentrations (IC50) for Valdecoxib against COX-1 and COX-2, highlighting its selectivity.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | COX-1 | 5.0 | 200 |

| Valdecoxib | COX-2 | 0.025 |

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The determination of the mechanism of action and potency of compounds like Valdecoxib involves a variety of in vitro and in vivo assays. A key in vitro experiment is the cyclooxygenase inhibition assay.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound (e.g., a phenylisoxazole derivative) to inhibit the activity of purified human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione is prepared.

-

Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Procedure:

-

The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a set time (e.g., 2 minutes).

-

The reaction is terminated by the addition of an acid solution.

-

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) or other sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Selectivity Index: The COX-1/COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher index indicates greater selectivity for COX-2.

Other Potential Mechanisms of Phenylisoxazole Derivatives

While COX inhibition is a well-established mechanism, the versatile phenylisoxazole scaffold has been incorporated into molecules targeting other biological pathways. For instance, some phenylisoxazole derivatives have been investigated as:

-

Xanthine Oxidase Inhibitors: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibition of xanthine oxidase, an enzyme involved in gout.[7]

-

Histone Deacetylase (HDAC) Inhibitors: Novel 3-phenylisoxazole derivatives have been designed and synthesized as potential HDAC inhibitors for cancer therapy.[2]

-

Antitubercular Agents: Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives have demonstrated activity against Mycobacterium tuberculosis.[8]

These examples highlight the diverse therapeutic potential of the phenylisoxazole core structure and suggest that the mechanism of action of a specific derivative is highly dependent on its substitution pattern.

Conclusion

The phenylisoxazole moiety is a key pharmacophore in a range of biologically active compounds. The well-studied example of Valdecoxib demonstrates a clear mechanism of action through the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory and analgesic effects. While the specific mechanism of action for 3-Methoxymethoxy-5-phenylisoxazole remains to be elucidated, the broader family of phenylisoxazole derivatives continues to be a rich area of research for the development of new therapeutic agents targeting a variety of diseases. Further investigation into the biological targets of novel derivatives is crucial for understanding their full therapeutic potential and for the rational design of future drug candidates.

References

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Valdecoxib Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3-Methoxymethoxy-5-phenylisoxazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Methoxymethoxy-5-phenylisoxazole. In the absence of specific experimental data for this compound, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its physicochemical properties. The influence of the core phenylisoxazole structure and the 3-methoxymethoxy substituent on solubility and stability are discussed. This guide is intended to equip researchers with the necessary information to design and execute robust experimental plans for the evaluation of this and similar molecules.

Introduction

This compound is a synthetic organic compound featuring a phenyl-substituted isoxazole core with a methoxymethyl (MOM) ether at the 3-position. The isoxazole moiety is a common scaffold in medicinal chemistry, known for a range of biological activities.[1][2] The methoxymethoxy group is frequently employed as a protecting group for hydroxyl functionalities.[3][4] Understanding the solubility and stability of this compound is critical for its potential development in various applications, including as a pharmaceutical intermediate or active ingredient. This guide details the standard methodologies for assessing these key parameters.

Predicted Physicochemical Properties

The chemical structure of this compound suggests it is a relatively lipophilic and neutral molecule. The phenyl and isoxazole rings contribute to its aromatic and heterocyclic nature, while the methoxymethoxy group adds an acetal functionality. These features will govern its solubility and stability profile.

Solubility Profile

It is anticipated that this compound will exhibit low aqueous solubility due to the predominance of nonpolar structural elements. The isoxazole ring itself is polar and can participate in hydrogen bonding, which may impart some solubility in polar solvents.[5] However, the phenyl ring and the methoxymethyl group are expected to significantly increase the molecule's lipophilicity.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low | High lipophilicity due to phenyl and MOM groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the isoxazole ring.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Good solvation of polar and nonpolar functionalities. |

| Nonpolar | Hexane, Benzene | Low to Moderate | Limited interaction with the polar isoxazole moiety.[5] |

Stability Profile

The stability of this compound will be influenced by the chemical reactivity of the isoxazole ring and the methoxymethoxy ether.

-

Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions. Notably, some isoxazole derivatives can undergo base-catalyzed ring opening.[6] Photochemical degradation leading to rearrangement is also a possibility for isoxazole-containing compounds.[7]

-

Methoxymethoxy (MOM) Ether: The MOM group is an acetal, which is known to be stable under basic and neutral conditions but is labile to acidic conditions, leading to its cleavage to reveal the corresponding alcohol.[8]

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is useful in early discovery phases.[9][10][11] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Experimental Workflow:

Kinetic Solubility Experimental Workflow

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense the stock solution into a 96-well microplate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.[12][13]

-

Detection: Measure the turbidity of the solutions using a nephelometer or filter the solutions and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[9][10]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[11][14][15]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole - Wikipedia [en.wikipedia.org]

- 8. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Methoxymethoxy-5-phenylisoxazole, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group via methoxymethylation. This guide details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its replication in a laboratory setting.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclization of a β-ketoester with hydroxylamine to form the isoxazole ring. The subsequent step is the protection of the resulting hydroxyl group as a methoxymethyl (MOM) ether.

Figure 1: Synthetic workflow for this compound.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the synthesis is provided below, along with their key properties.

| Compound Name | Role | Formula | Mol. Weight ( g/mol ) |

| Ethyl Benzoylacetate | Starting Material | C₁₁H₁₂O₃ | 192.21 |

| Hydroxylamine Hydrochloride | Reagent | NH₂OH·HCl | 69.49 |

| Sodium Acetate | Base | CH₃COONa | 82.03 |

| Ethanol | Solvent | C₂H₅OH | 46.07 |

| 3-Hydroxy-5-phenylisoxazole | Intermediate | C₉H₇NO₂ | 161.16 |

| Chloromethyl methyl ether (MOM-Cl) | Reagent | CH₃OCH₂Cl | 80.51 |

| Diisopropylethylamine (DIPEA) | Base | C₈H₁₉N | 129.24 |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 |

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

This procedure details the formation of the isoxazole ring through the condensation of ethyl benzoylacetate and hydroxylamine hydrochloride.

Procedure:

-

To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add water and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-hydroxy-5-phenylisoxazole.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Melting Point | 162-165 °C |

| Appearance | White solid |

Spectroscopic Data (Reference):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, OH), 7.85-7.80 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 6.20 (s, 1H, isoxazole-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 170.5, 163.0, 130.5, 129.2, 128.9, 125.8, 97.5.

Step 2: Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole using chloromethyl methyl ether (MOM-Cl).

Procedure:

-

Suspend 3-hydroxy-5-phenylisoxazole (1 equivalent) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the suspension.

-

Add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Appearance | Colorless oil or low-melting solid |

Spectroscopic Data (Reference):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 5.30 (s, 2H, O-CH₂-O), 3.50 (s, 3H, O-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 164.0, 130.2, 129.5, 128.8, 126.0, 97.0, 95.0 (O-CH₂-O), 56.5 (O-CH₃).

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The initial cyclization is a classic example of heterocyclic ring formation, driven by the nucleophilic attack of hydroxylamine on the dicarbonyl functionality of the β-ketoester, followed by dehydration. The subsequent methoxymethylation is a standard Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile to displace the chloride from MOM-Cl.

Figure 2: Logical relationship of the synthetic steps.

An In-depth Technical Guide to the Synthesis and Potential Biological Activities of 3-Methoxymethoxy-5-phenylisoxazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a literature review and technical guide concerning the synthesis and potential biological activities of 3-Methoxymethoxy-5-phenylisoxazole. Direct literature for this specific compound is scarce. Therefore, this guide is constructed based on established synthetic methodologies for analogous 3,5-disubstituted isoxazoles and the reported biological activities of structurally related compounds.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is a prominent structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This has led to significant interest in the development of novel isoxazole derivatives for potential therapeutic applications. This guide focuses on the synthesis and potential biological profile of a specific derivative, this compound, by examining the literature of its core components and related structures.

Proposed Synthesis of this compound

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4][5][6] Based on this, two primary retrosynthetic pathways can be envisioned for the synthesis of this compound.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Pathway A: From Methoxymethoxy Nitrile Oxide and Phenylacetylene

This pathway involves the in situ generation of methoxymethoxy nitrile oxide from a suitable precursor, such as methoxymethoxyaldoxime, followed by its reaction with phenylacetylene.

Experimental Workflow:

Caption: Proposed synthesis of this compound (Pathway A).

Detailed Experimental Protocol (Hypothetical, based on analogous reactions[6][7][8]):

-

Oxime Formation: To a solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium hydroxide or sodium carbonate (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add a halogenating agent like N-chlorosuccinimide (NCS) (1.2 eq) and stir at room temperature for 1-2 hours to form the hydroximoyl chloride. Subsequently, add phenylacetylene (1.0 eq) followed by the slow addition of a base such as triethylamine (1.5 eq) to generate the nitrile oxide in situ. The reaction mixture is then stirred at room temperature or slightly elevated temperature until the cycloaddition is complete.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Pathway B: From Benzonitrile Oxide and Methoxymethoxyacetylene

This alternative pathway utilizes the reaction of benzonitrile oxide, generated from benzaldoxime, with methoxymethoxyacetylene.

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxymethoxy-5-phenylisoxazole, a substituted isoxazole of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its novelty, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and details potential biological activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar isoxazole derivatives.

Chemical Identity and Properties

While a dedicated CAS Number for this compound has not been identified in public databases, several structurally similar compounds are well-documented. These analogs provide a basis for predicting the properties of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methoxy-3-phenylisoxazole | 18803-02-6[1] | C10H9NO2 | 175.18[1] |

| 3-(4-Methoxyphenyl)-5-phenylisoxazole | 3672-52-4[2] | C16H13NO2 | 251.29[2] |

| 5-(4-Methoxyphenyl)-3-phenylisoxazole | 3672-51-3[3] | C16H13NO2 | 251.28[3] |

| 3-Methyl-5-phenylisoxazole | 1008-75-9[4] | C10H9NO | 159.18[4] |

| This compound (Predicted) | Not Available | C11H11NO3 | 205.21 |

Synthetic Protocol: A Proposed Route

The synthesis of this compound can be approached through a multi-step process involving the protection of a hydroxyl group, followed by a classic isoxazole ring formation via a 1,3-dipolar cycloaddition reaction.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Protection of 3-Hydroxyisoxazole

-

To a solution of 3-hydroxyisoxazole (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-methoxymethoxyisoxazole.

Step 2: Bromination

-

Dissolve the 3-methoxymethoxyisoxazole (1.0 eq) in acetonitrile (ACN, 0.3 M).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-methoxymethoxy-4-bromoisoxazole, which may be used in the next step without further purification.

Step 3: Suzuki Coupling

-

To a degassed mixture of toluene and 2M aqueous sodium carbonate, add 3-methoxymethoxy-4-bromoisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the final product, this compound, by flash column chromatography.

Potential Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8][9] The phenylisoxazole scaffold, in particular, is a common feature in molecules targeting various enzymes and receptors.[2]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of similar compounds, this compound could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-